Journal Name:ACS Central Science
Journal ISSN:2374-7943
IF:18.728
Journal Website:https://pubs.acs.org/journal/acscii?gclid=EAIaIQobChMI7uD7l4eC5AIViAOGCh3vFQYiEAAYASAAEgKrcfD_BwE
Year of Origin:0
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:173
Publishing Cycle:
OA or Not:Yes
Synthesis and Structure of the Dicarboxyl-Terminated Iron(II) Tris-Glyoximates with Linear and Angular Geometry of their Molecules
ACS Central Science ( IF 18.728 ) Pub Date: 2023-06-19 , DOI: 10.1134/s003602362360065x
Abstract—Template condensation of the chelating α-dioximate ligand synthon—glyoxime and the appropriate cross-linking agent—monofunctionalized boronic (3-carboxyphenylboronic or 4-carboxyphenylboronic) Lewis acid in a boiling nitromethane as a solvent on the iron(II) ion as a matrix afforded the dicarboxyl-terminated iron(II) tris-glyoximates with functionalizing meta- and para-substituents in their apical boron-based aromatic fragments. The composition and structure of these macrobicyclic complexes were confirmed using elemental analysis, UV-vis, 1H and 13C{1H} NMR spectra. Their crystal and molecular structures were obtained by the single crystal X-ray diffraction experiments. Asymmetric units of their crystals contain, besides of a clathrochelate molecule, two solvate molecules, which form hydrogen bonds with its functionalizing carboxyl groups. The C–O bond lengths in these terminal groups and a possibility of localization of hydrogen atoms on the difference Fourier maps clearly demonstrate that the formation of such associates does not include a deprotonation of the macrobicyclic complex and its intracomplex molecules remain neutral. The encapsulated iron(II) ion in their molecules occupies a centre of its FeN6-coordination polyhedron. Its geometry is intermediate between a trigonal prism (TP, the distortion angle φ = 0°) and a trigonal antiprism (TAP, φ = 60°); the values of φ are equal to 17.1 and 18.9°, respectively. Fe–N distances vary from 1.901(2) to 1.924(2) Å, thus suggesting a low-spin diamagnetic state of the encapsulated iron(II) ion. The C=N bonds in the donor oxime groups are shortened, while the С–С bonds in the chelating glyoximate fragments are elongated, as compared with those in their aliphatic analogs. Free rotation of the apical aromatic substituents at the cross-linking boron atoms around the ordinary B–C bonds caused the absence of their coplanarity. The intramolecular distances С···С between the terminal carboxyl groups in the apical cross-linking fragments are equal to 15.693(4) and 17.888(3) Å for the clathrochelate meta- and para-isomers, respectively. The aforementioned rotation allows to achive an angular geometry of the prospective meta-dicarboxyloclathrochelate ligand with a formation of ∠C···Fe···C close to 145° between its terminal O‑donor carboxyl groups. This complex can play a role of both the angular and linear 3D-ligands, while its clathrochelate para-substituted isomer seems to be the prospective linear metalloligand.
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Study on Crystallization Behavior of Hydroxyapatite Regulated by Surfactant and Different Phosphorus Sources
ACS Central Science ( IF 18.728 ) Pub Date: 2023-01-09 , DOI: 10.1134/s0036023622601726
AbstractIn this paper, hydroxyapatite (HA) was prepared by hydrothermal reaction. During the reaction, sodium dihydrogen phosphate (NaH2PO4) and creatine phosphate disodium (Na2CP) were selected as inorganic phosphorus source and organic phosphorus source, respectively. Moreover, the value of Ca/P = 1.67 was retained and sodium dodecyl sulfate (SDS) was added as template to control the formation of HA. The phase, structure and morphology of the obtained particles were characterized by X-ray powder diffraction, FT-IR, and SEM, respectively. The results showed that different phosphorus supply modes directly affected the morphology and structure of the samples. Under the synergistic effect of SDS and Na2CP, the hollow HA particles could be prepared. At the same time, the possible formation mechanism was discussed. This method paves a way for preparation of HA crystals with special structure and function in the future.
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Phase Equilibria in the LiF–LiCl–Li2CrO4–KCl Stable Tetrahedron of the Li,K||F,Cl,CrO4 Reciprocal Four-Component Systems
ACS Central Science ( IF 18.728 ) Pub Date: 2022-09-27 , DOI: 10.1134/s0036023622100436
AbstractFour-component systems comprising alkali-metal halides and chromates are used as fused electrolytes for chemical current sources, heat-storage materials, media for the synthesis of various compounds, etc. The Li,K||F,Cl,CrO4 reciprocal four-component system has been analyzed. The system has been triangulated to simplexes using theory of graphs. The phase tree of the system has been designed and used to predict the number of compositions of crystallizing phases in the stable elements. The phases crystallizing in the LiF–KCl–K2CrO4 stable triangle were identified by X-ray powder diffraction. Phase equilibria in the LiF–LiCl–Li2CrO4–KCl stable tetrahedron have been studied by differential thermal analysis. The characteristics of the four-component eutectic alloy were determined (equiv. %): LiF, 1.0; LiCl, 29.8; Li2CrO4, 45.5; KCl, 23.7; melting point, 305°С.
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Smart Sensing Supramolecular Coordination Polymer Based on New Viologen Ligand Exhibiting Multiple Solid Detection and Inducing Apoptosis Properties
ACS Central Science ( IF 18.728 ) Pub Date: 2022-09-30 , DOI: 10.1134/s0036023622100618
AbstractThrough the self-assembly of 1,1'-bis(3-cyanobenzyl)-[4,4'-bipyridine]-1,1'-diium (H2bcbpy·2Cl) and pyromellitic acid (H4BTC), a novel multifunctional and multichromic organic supramolecular coordination polymer named, [(BTC) (bcbpy)]·2H2O (1), has been successfully synthesized. Complex 1 shows the photochromic behavior by electron-transfer (ET) progress within 1s, because of the viologen radical formation. Besides, 1 can detect five different kinds of organic amines and can display different color changes, but the structure of 1 was destroyed. In addition, the ability of 1 to induce apoptosis of cervical cancer cells was studied in this work.
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Synthesis and Study of Derivatives of the [B10H10]2– Anion with Primary Amines
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI: 10.1134/s0036023622601532
AbstractThe interaction of tetrahydropyran and 1,4-dioxane derivatives of the [B10H10]2– anion with primary amines (propylamine, butylamine, isobutylamine, sec-butylamine, tert-butylamine, and hexylamine) in ethanol medium has been studied. It has been shown that these reactions lead to the opening of the exopolyhedral cyclic substituent of the oxonium type and the addition of amines as pendent groups. The use of N-nucleophiles of various structures does not fundamentally affect the course of reactions and makes it possible to synthesize closo-decaborates with a controlled structure of both the alkoxy spacer chain and the nitrogen-containing functional group separated from the boron cluster. All obtained closo-decaborates can be used in reactions of further modification due to attached pendant groups or as polydentate ligands in the synthesis of a wide range of complexes of d elements. The resulting derivatives have been analyzed by elemental analysis, IR, 11B, 13C APT, 1H NMR spectroscopies, and ESI mass spectrometry. Derivatives of the [B10H10]2– anion with pendant ammonium groups are promising for use in 10B-NCT of malignant tumors due to the high specific concentration of boron atoms and the presence of a biologically active functional group.
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Structural, Dielectric, and Magnetic Properties of Lead Zirconate Titanate–Cobalt Ferrite Magnetoelectric Composites
ACS Central Science ( IF 18.728 ) Pub Date: 2023-03-21 , DOI: 10.1134/s0036023622601258
AbstractIn this work, the magnetoelectric composites (1 – x)PbZr0.52Ti0.48O3–xCoFe2O4 ((1 – x)PZT–xCFO) have been synthesized using the combination of sol-gel (for PZT ceramic) and the solid-state (for CFO material) methods. X-ray powder diffraction results and Rietveld refinement have shown that the PZT compound crystallizes in two tetragonal and rhombohedral structures with P4mm and R3m space groups, respectively, while the CFO material has shown a spinel cubic structure with Fd3m space group. The (1 – x)PZT–xCFO composites, for x = 0.10 to 0.50, have been fitted and matched very well to the phases corresponding to PZT and CFO materials. The effect of sintering temperature on the structural and dielectric properties of these composites has been also studied (for x = 0.20). It has been found that the phase is stable for 900°C for 4 h while for 1000 and 1100°C we obtain many secondary phases. On the other hand, the pellet sintered at 900°C shows a low dielectric permittivity value and high relaxation behavior. The scanning electron micrographs (SEM) reveal multigrain agglomerations for all the samples and the grain size is maximal (about 2 µm) for x = 0.10 of CFO content and minimal (about 0.7 µm) for pure CFO. The dielectric properties of the composite samples have been also investigated as a function of temperature and showed one phase transition at 410°C for PZT ceramic. This phase transition has shifted to the lower temperature and present a relaxation phenomenon with the increase of CFO content. The dielectric permittivity decreases with the increase of CFO rate related to the CFO ceramic which has a low dielectric permittivity value. The magnetic properties of these magnetoelectric (ME) composites have been also studied by measuring the magnetization as a function of temperature. The obtained results show one maximum of around 427°C related to the phase transition temperature of CFO. In addition, the magnetization value is found to increase when CFO content increases indicating an intrinsic ME coupling.
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Thermodynamic Characteristics of Silver(I) Complex Formation with Selected N- and N,N'-Substituted Thioureas in Aqueous Solution
ACS Central Science ( IF 18.728 ) Pub Date: 2022-09-27 , DOI: 10.1134/s0036023622700048
AbstractSilver(I) complex formation with thiourea (Tu), N-phenylthiourea (Phtu), N,N'-diphenylthiourea (Bphtu), N-acetylthiourea (Aсtu), and thiosemicarbazide (Tsc) in aqueous solution at temperatures in the range 278.2–328.2 K at the ionic strength I = 0.11 mol/L (0.1 NaNO3 + 0.01 HNO3) was studied potentiometrically. The reactions yield various complexes by the scheme Ag+ + iL = \({\text{AgL}}_{i}^{ + }\) where i = 1–3, at \(C_{{{\text{A}}{{{\text{g}}}^{ + }}}}^{0}\) = (1–5) × 10–5 mol/L. The thermodynamic characteristics (logβi, ΔrG0, ΔrH0, and ΔrS0) for these reactions were determined. The highest rise in exothermicity (ΔrH0) was observed for the second complex formation step: AgL+ + L = \({\text{AgL}}_{2}^{ + }.\) The exception is the reaction with thiosemicarbazide. The stabilities of monocoordinated complexes vary in the order Aсtu < Tsc < Bphtu < Phtu < Tu, in good match with the protonation constants of the respective ligands. For the \({\text{AgL}}_{2}^{ + }\) and \({\text{AgL}}_{3}^{ + }\) complexes of Phtu and Bphtu, this trend is spoiled because of the influence of phenyl substituents on the complex-forming properties of these thiourea derivatives.
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New Method for Synthesis of N-Borylated Amino Acids Based on closo-Decaborate and closo-Dodecaborate Anions
ACS Central Science ( IF 18.728 ) Pub Date: 2022-10-25 , DOI: 10.1134/s0036023622601106
AbstractMethods for the direct synthesis of N-borylated amino acids have been developed. The approach used is based on the interaction of free amino acids and nitrile derivatives of the closo-decaborate and closo-dodecaborate anions. All products have been characterized by multinuclear NMR spectroscopy, IR absorption spectroscopy, and ESI mass spectrometry. The structures of two products have been determined by X-ray diffraction.
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Low-Temperature Formation and Identification of Biphasic Calcium Carbonate Phosphates
ACS Central Science ( IF 18.728 ) Pub Date: 2022-10-25 , DOI: 10.1134/s0036023622601313
AbstractBiphasic calcium carbonate phosphates comprised of amorphous calcium carbonate phosphate and carbonated hydroxyapatite were synthesized by wet precipitation at pH 9, Ca/P = 1.67, and \({\text{CO}}_{3}^{{2-}}\) concentrations of 0.60–0.90 mol/L under varying precipitation conditions. The wet formation of biphasic calcium carbonate phosphates includes a partial conversion of the amorphous phase into a mixture of carbonated hydroxyapatite and calcite, followed by leaching of calcite and constitutional Ca2+ and \({\text{CO}}_{3}^{{2-}}\) ions during long-term decantation. The identification of biphasic calcium carbonate phosphates involves complex analysis using a spectroscopic method to elucidate carbonate substitution schemes, an X-ray diffraction method to determine the degree of apatite amorphization, and thermoanalytical methods to detect the effects of crystallization of the amorphous phase. Variations in the preparation parameters provide a means for controlling the contents of both amorphous calcium carbonate phosphate and constitutional \({\text{CO}}_{3}^{{2-}}\)ions in biphasic calcium carbonate phosphates, which amounts determine their resorbability and thermal stability.
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Erratum to: New Methods for Preparation of the Monofluorosubstituted Derivative of the closo-Borate Anion [2-B10H9F]2–, Its Properties, and Analysis of Its Reactivity
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI: 10.1134/s0036023622330014
An Erratum to this paper has been published: https://doi.org/10.1134/S0036023622330014
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SCI Journal Division of the Chinese Academy of Sciences
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化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.20 39 Science Citation Index Expanded Not
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